Welcome to the BenchChem Online Store!
molecular formula C10H5N3O3 B2512544 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 214470-35-6

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B2512544
M. Wt: 215.168
InChI Key: PZIXIFBGEDRCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06297258B1

Procedure details

A mixture of 31.3 g (0.147 mol) of 6-nitro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile and 160 mL of phosphorous oxychloride was refluxed for 5.5 h. The phosphorous oxychloride was removed in vacuo and the residue was poured over ice and neutralized with sodium bicarbonate. The product was collected, washed with water and dried in vacuo (50° C.). There was obtained 33.5 g of tan solid; solid: mass spectrum (electrospray, m/e): M+H 234.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]([C:14]#[N:15])[C:7]2=O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:7]1[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=[CH:9][C:8]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=CNC2=CC1)C#N)=O
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The phosphorous oxychloride was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured over ice and neutralized with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo (50° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.